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Compound of Interest

Compound Name: m-PEG11-amine

Cat. No.: B609233

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of m-PEG11-amine, a monodisperse
polyethylene glycol (PEG) linker, detailing its chemical and physical properties, its critical role in
the development of advanced biotherapeutics, and generalized protocols for its application.

Core Properties of m-PEG11-amine

m-PEG11-amine is a heterobifunctional linker molecule characterized by a methoxy-terminated
polyethylene glycol chain of eleven ethylene glycol units and a terminal primary amine. This
structure imparts desirable physicochemical properties for bioconjugation and drug delivery
applications.
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Property Value Source(s)
Molecular Formula C23H49N0O11 [1]
Molecular Weight 515.6 g/mol [1]

CAS Number 854601-60-8 [1]
Appearance White to ?ﬁ-white solid or

viscous olil

Solubility Water, DMSO, DMF [1]
Storage Conditions -20°C for long-term storage [1]

Applications in Advanced Drug Development

The primary application of m-PEG11-amine lies in its use as a flexible and hydrophilic spacer
in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs)
and Proteolysis Targeting Chimeras (PROTACS).

The PEG component of the linker serves several key functions:

 Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting
conjugate, which is particularly beneficial when conjugating hydrophobic drug molecules.

e Reduced Aggregation: By preventing the aggregation of antibodies or proteins, the PEG
linker can improve the stability and handling of the bioconjugate.

e Pharmacokinetic Modulation: The hydrophilic nature of the PEG linker can shield the
conjugate from enzymatic degradation and reduce renal clearance, thereby extending its
circulation half-life.

o Optimized Drug-to-Antibody Ratio (DAR): The use of PEG linkers can enable higher and
more consistent drug loading onto an antibody.

Antibody-Drug Conjugates (ADCs)

In ADCs, m-PEG11-amine can be used to connect a potent cytotoxic drug to a monoclonal
antibody that targets a specific tumor antigen. This targeted delivery approach aims to increase
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the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.
The amine group of m-PEG11-amine can be reacted with a corresponding functional group on
the drug or antibody, either directly or after activation.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase,
leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome. m-PEG11-amine can serve as the linker connecting the target protein-binding
ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical
for optimal ternary complex formation and degradation efficiency.

Experimental Workflow and Protocols

While specific, published protocols detailing the use of m-PEG11-amine are not readily
available, a general experimental workflow for its use in bioconjugation can be outlined based
on standard amine-reactive chemistries. The following represents a plausible, generalized
protocol for conjugating m-PEG11-amine to a protein containing accessible carboxylic acid
groups via carbodiimide chemistry.

General Protocol for Conjugation of m-PEG11-amine to
a Protein

Materials:

Protein of interest with accessible carboxyl groups

e m-PEG1l-amine

e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
 Activation Buffer: MES buffer (pH 4.5-6.0)

¢ Reaction Buffer. Phosphate-buffered saline (PBS, pH 7.2-7.5)

e Quenching Buffer: Tris-buffered saline (TBS) or glycine solution
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» Desalting columns or dialysis cassettes
Procedure:

» Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10
mg/mL.

 Activation of Carboxyl Groups:
o Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution.
o Incubate for 15-30 minutes at room temperature.

e Conjugation Reaction:

[¢]

Immediately after activation, exchange the buffer to the Reaction Buffer using a desalting
column or dialysis to remove excess EDC and NHS.

Dissolve m-PEG11-amine in the Reaction Buffer.

[¢]

[e]

Add a 10- to 50-fold molar excess of m-PEG11-amine to the activated protein solution.

[e]

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

¢ Quenching of Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop
the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room
temperature.

 Purification: Remove excess, unreacted m-PEG11-amine and other reaction byproducts by
size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

o Characterization: Analyze the resulting conjugate to determine the degree of labeling (e.g.,
using MALDI-TOF mass spectrometry or SDS-PAGE) and confirm the retention of biological
activity.

Experimental Workflow Diagram
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Conjugation with m-PEG11-amine
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Click to download full resolution via product page
Caption: Generalized workflow for the conjugation of m-PEG11-amine to a protein.

Logical Relationship in PROTAC Synthesis

The synthesis of a PROTAC using m-PEG11-amine as a linker involves a series of chemical
reactions to connect the target protein binder and the E3 ligase ligand. The diagram below
illustrates the logical flow of this process.

Target Protein Binder m-PEG11-amine Linker
(Amine and Methoxy ends)

(with reactive group A)

Reaction 1

Intermediate Conjugate E3 Ligase Ligand
(e.g., Target Binder-PEG-amine) (with reactive group B)

Reaction 2

( Final PROTAC Molecule )

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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